molecular formula C10H11ClF3NO2 B12837187 2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride

2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride

Cat. No.: B12837187
M. Wt: 269.65 g/mol
InChI Key: WTUBNTQQCJHLGU-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride typically involves the reaction of 2-(2,2,2-Trifluoroethoxy)benzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its trifluoroethoxy group contributes to its stability and reactivity, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

2-amino-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)6-16-9-4-2-1-3-7(9)8(15)5-14;/h1-4H,5-6,14H2;1H

InChI Key

WTUBNTQQCJHLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)OCC(F)(F)F.Cl

Origin of Product

United States

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